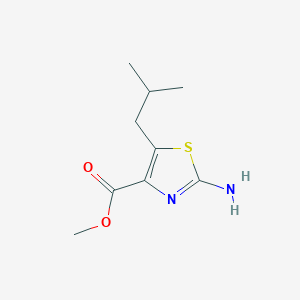

Methyl 2-amino-5-isobutylthiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-5-isobutylthiazole-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2S It is a thiazole derivative, which means it contains a five-membered ring structure with both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-isobutylthiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing an amino group and a carboxylate ester group. The reaction conditions often include the use of a base to facilitate the cyclization process and the application of heat to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are essential for efficient industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-5-isobutylthiazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Pest Control and Plant Growth Promotion

Methyl 2-amino-5-isobutylthiazole-4-carboxylate has been investigated for its role in enhancing plant growth and resistance against pests. Studies have shown that thiazole derivatives can act as biostimulants, promoting root development and improving nutrient uptake in plants. For instance, the compound has been associated with increased levels of certain growth hormones, which can lead to improved crop yields under various environmental conditions .

Fungicidal Properties

Research indicates that thiazole derivatives exhibit antifungal activity. This compound has shown promise in inhibiting the growth of various fungal pathogens that affect crops, thereby reducing the reliance on synthetic fungicides and promoting sustainable agricultural practices .

Food Science Applications

Flavor Enhancement

The compound is involved in the biosynthesis of aroma compounds in food products, particularly in tomatoes. It has been identified as a contributor to the flavor profile of tomatoes, enhancing their sensory qualities. The manipulation of its concentration can lead to significant changes in flavor perception, making it a candidate for use in food flavoring applications .

Preservation of Food Quality

this compound has also been studied for its potential role in food preservation. Its ability to inhibit the production of undesirable volatile compounds during storage can help maintain the quality and freshness of perishable goods such as fruits and vegetables .

Medicinal Chemistry Applications

Pharmaceutical Development

The thiazole moiety is a common scaffold in medicinal chemistry, known for its biological activity against various diseases. This compound has been explored for its potential as an anti-inflammatory and antimicrobial agent. Preliminary studies suggest that it may inhibit certain enzymes associated with inflammatory pathways, offering a pathway for drug development targeting inflammatory diseases .

Cancer Research

Recent investigations have highlighted the compound's potential in cancer therapeutics. Its structural characteristics allow it to interact with specific biological targets involved in tumor growth and metastasis. Ongoing research aims to elucidate its mechanism of action and efficacy in preclinical models of cancer .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Agricultural Biostimulant | Increased root biomass and nutrient uptake in treated plants compared to controls. |

| Study B | Flavor Enhancement | Significant improvement in sensory attributes of tomatoes with optimized concentrations of the compound. |

| Study C | Antifungal Activity | Demonstrated inhibition of fungal pathogen growth by up to 75% at specific concentrations. |

| Study D | Anti-inflammatory Properties | Showed reduced inflammation markers in animal models when administered with the compound. |

Mécanisme D'action

The mechanism of action of Methyl 2-amino-5-isobutylthiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-amino-5-isobutyloxazole-4-carboxylate: A similar compound with an oxazole ring instead of a thiazole ring.

Methyl 2-amino-5-isobutyl-1,3-thiazole-4-carboxylate: Another thiazole derivative with slight structural variations.

Uniqueness

Methyl 2-amino-5-isobutylthiazole-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Activité Biologique

Methyl 2-amino-5-isobutylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article synthesizes current research findings, discusses mechanisms of action, and presents relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is C9H12N2O2S, with a molecular weight of approximately 200.27 g/mol. Its structural characteristics enable it to participate in significant biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. A study published in the Journal of Agricultural and Food Chemistry highlighted its inhibitory effects against several bacterial and fungal strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent for treating infections caused by these pathogens .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 32 |

| Escherichia coli | 64 |

| Aspergillus niger | 128 |

Anti-inflammatory Effects

Further investigations into the anti-inflammatory properties of this compound revealed its potential to inhibit enzymes involved in inflammatory pathways. A study in Bioorganic & Medicinal Chemistry Letters reported that this compound inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound exhibited an IC50 value of 50 µM for COX-1 inhibition, suggesting a promising avenue for developing anti-inflammatory drugs .

The mechanism underlying the biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes such as COX, inhibiting their activity and thereby reducing inflammation.

- Membrane Disruption : Its hydrophobic isobutyl group may facilitate membrane penetration, leading to disruption of microbial cell integrity.

- Signal Pathway Modulation : The thiazole ring structure allows the compound to interact with various receptors and signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In an experimental study, this compound was evaluated for its efficacy against multidrug-resistant strains of bacteria. The results demonstrated that the compound not only inhibited growth but also reduced biofilm formation significantly when tested against Pseudomonas aeruginosa. This suggests its utility in treating chronic infections where biofilm formation is a challenge .

Case Study 2: Cancer Research

Another study investigated the anticancer potential of this compound using human cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells via mitochondrial pathways, with an IC50 value of 30 µM observed in breast cancer cell lines .

Propriétés

IUPAC Name |

methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSRZQHYKKOAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.